Product packaging for 5'-Deoxytoyocamycin(Cat. No.:CAS No. 65562-55-2)

5'-Deoxytoyocamycin

Katalognummer: B1199537
CAS-Nummer: 65562-55-2
Molekulargewicht: 275.26 g/mol
InChI-Schlüssel: FONCIRHYMMLGTI-JJNLEZRASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5'-Deoxytoyocamycin is a naturally occurring nucleoside antibiotic belonging to the pyrrolo[2,3-d]pyrimidine class of 7-deazapurine analogues . It was first isolated from microbial sources and has since been the subject of improved total syntheses to provide practical access for research . The compound is characterized by the absence of a hydroxyl group at the 5' position of its ribofuranose sugar moiety . This nucleoside demonstrates significant research value in oncology, particularly in studying the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress in cancer cells . This compound is a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α)-induced splicing of XBP1 mRNA, a key pathway in the cellular response to ER stress . By suppressing the production of the transcription factor XBP1s, it can inhibit the pro-survival UPR signaling that multiple myeloma and other cancer cells rely on. Studies have shown that toyocamycin acts synergistically with proteasome inhibitors like bortezomib to induce apoptosis, even in bortezomib-resistant cells, highlighting its potential in combination therapy research . From a synthetic chemistry perspective, modern routes to this compound have been optimized to overcome historical challenges, such as the lack of regioselectivity during the key glycosylation step. An expeditious total synthesis has been achieved using a Vorbrüggen glycosylation between a specially protected pyrrolo[2,3-d]pyrimidine base and 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose, which affords the desired N-9 glycosylation product exclusively and in high yield . This reliable access facilitates ongoing biological investigations. This product is intended for research and further assay development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N5O3 B1199537 5'-Deoxytoyocamycin CAS No. 65562-55-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

65562-55-2

Molekularformel

C12H13N5O3

Molekulargewicht

275.26 g/mol

IUPAC-Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H13N5O3/c1-5-8(18)9(19)12(20-5)17-3-6(2-13)7-10(14)15-4-16-11(7)17/h3-5,8-9,12,18-19H,1H3,(H2,14,15,16)/t5-,8-,9-,12-/m1/s1

InChI-Schlüssel

FONCIRHYMMLGTI-JJNLEZRASA-N

SMILES

CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#N)O)O

Isomerische SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C#N)O)O

Kanonische SMILES

CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#N)O)O

Synonyme

5'-deoxytoyocamycin

Herkunft des Produkts

United States

Natural Occurrence and Isolation of 5 Deoxytoyocamycin

Microbial Production and Isolation Sources

The primary source of naturally occurring 5'-Deoxytoyocamycin is microbial fermentation. This process involves the cultivation of specific microorganisms under controlled conditions, leading to the biosynthesis and accumulation of secondary metabolites like this compound.

This compound has been successfully isolated from the fermentation broth of a Streptomyces species. wikipedia.orgcore.ac.uk Streptomyces is a genus of Gram-positive bacteria renowned for its prolific production of a wide array of bioactive secondary metabolites, including numerous nucleoside antibiotics. wikipedia.orgnih.govuni.lu While the specific Streptomyces strain responsible for the initial isolation of this compound is not widely detailed in public literature, it is known that a manufacturing process utilizing this Streptomyces sp. was patented shortly after its discovery. wikipedia.orgcore.ac.uk This highlights the potential of specific Streptomyces cultures as producers of this compound. Other related 7-deazapurine nucleosides, such as toyocamycin (B1682990) and sangivamycin (B1680759), are also known to be isolated from Streptomyces cultures. wikipedia.orgnih.gov

The Streptomyces species that produces this compound was originally isolated from a soil sample. wikipedia.orgcore.ac.uk Specifically, the soil sample was collected from Kepong, Malaysia. wikipedia.orgcore.ac.uk Soil environments are well-established reservoirs for a vast diversity of microorganisms, particularly actinomycetes like Streptomyces, which are known for their ability to produce a wide range of natural products, including antibiotics. nih.govwikipedia.orgplos.orguni.lu The isolation of microorganisms from soil samples typically involves techniques such as serial dilution and plating on selective media to cultivate and identify potential producers of desired compounds. nih.govplos.orguni.lu

Context of this compound as a Novel Natural Product

Upon its discovery, this compound was identified as a novel natural product. The characterization of new natural products is a significant event in chemical and pharmaceutical research, as these compounds often possess unique chemical structures and potentially novel biological activities. The identification of this compound as a novel compound underscores the ongoing importance of bioprospecting in microbial sources for the discovery of new chemical entities.

Compound Information

Synthetic Strategies and Chemical Modification of 5 Deoxytoyocamycin

Synthesis of 5'-Deoxytoyocamycin Analogs and Derivatives

The synthesis of this compound and its various analogs often involves the strategic condensation of modified sugar components with appropriate 7-deazapurine derivatives. A common and effective method for the total synthesis of this compound and 5'-deoxysangivamycin utilizes a Vorbrüggen glycosylation. This key step involves the reaction of 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine, often with a benzoyl group introduced at N-6 for improved regioselectivity, with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose. This reaction typically yields a regioselective N-9 glycosylation product nih.govamericanelements.com. Subsequent steps involve debromination and deprotection to yield the desired this compound.

Sugar-Modified Analogs (e.g., 5'-Fluoro-5'-deoxy, 5'-Amino-5'-deoxy, 2'-deoxy, 3'-deoxy, xylo-, ara-)

The sugar moiety of this compound can be systematically modified to yield a range of analogs with diverse structural and potential biological characteristics.

5'-Fluoro-5'-deoxy and 5'-Amino-5'-deoxy Analogs: These derivatives are typically synthesized through the condensation of silylated 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine with protected 5-azido-5-deoxy- or 5-fluoro-5-deoxyribofuranose. Subsequent debromination and deblocking steps complete the synthesis. An alternative route for 5'-azido-5'-deoxytoyocamycin involves the azidation of toyocamycin (B1682990), with the reduction of the 5'-azido-5'-deoxy nucleosides yielding the 5'-amino-5'-deoxy derivatives.

2'-deoxy, 3'-deoxy, xylo-, and ara- Analogs: The synthesis of these sugar-modified analogs has been reported, often through adaptations of existing synthetic procedures for the corresponding cyano derivatives. For instance, 3'-deoxytoyocamycin can be prepared from toyocamycin via a sequence involving the formation of a bromohydrin intermediate followed by hydrogenolysis. Other analogs such as 2'-deoxytoyocamycin, xylo-toyocamycin, and ara-toyocamycin have also been synthesized through modifications of established literature methods.

Base-Modified Analogs (e.g., Thiosangivamycin analogs derived from this compound)

Modifications to the base component of this compound primarily focus on altering the 5-nitrile function, leading to analogs such as those related to sangivamycin (B1680759) and thiosangivamycin. The conversion of the 5-nitrile group, characteristic of toyocamycin derivatives, into a carboxamide or a thiocarboxamide moiety yields the corresponding sangivamycin or thiosangivamycin analogs, respectively. For example, 5'-deoxythiosangivamycin can be specifically obtained by treating this compound with sodium hydrogen sulfide.

Polycyclic Hetero-Fused 7-Deazapurine Nucleosides

The synthesis of polycyclic hetero-fused 7-deazapurine nucleosides, which include structural elements found in toyocamycin, involves advanced coupling and cyclization strategies. A notable approach utilizes C–H functionalization of various (hetero)aromatics with dibenzothiophene-S-oxide. This is followed by a Negishi cross-coupling reaction with bis(4,6-dichloropyrimidin-5-yl)zinc, which produces a series of (het)aryl-pyrimidines. These intermediates are then converted into fused deazapurine heterocycles through azidation and subsequent thermal cyclization. The resulting fused heterocycles can then be glycosylated to yield the corresponding 2'-deoxy- and ribonucleosides.

Acyclic Analogs of Pyrrolo[2,3-d]pyrimidine

Acyclic analogs of pyrrolo[2,3-d]pyrimidine, structurally related to nucleoside antibiotics like toyocamycin and sangivamycin, have been synthesized to explore their chemical and biological properties. One synthetic route involves the treatment of 2-amino-5-bromo-3,4-dicyanopyrrole with triethylorthoformate. This is followed by an alkylation step using specific bromides, such as 2-(acetoxyethoxy)methyl bromide or (1,3-diacetoxy-2-propoxy)methyl bromide. The resulting N-substituted pyrroles are then converted into deprotected 4-amino-6-bromopyrrolo[2,3-d]-pyrimidine-5-carbonitriles, which serve as toyocamycin analogs. Other acyclic derivatives, including 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives, have also been successfully prepared.

Molecular and Cellular Mechanisms of Action

Interactions with Key Cellular Enzymes

Inhibition of Protein Kinase C (for sangivamycin (B1680759), by comparison)

Sangivamycin, a nucleoside analogue structurally related to 5'-Deoxytoyocamycin, is recognized as a potent inhibitor of Protein Kinase C (PKC) nih.govwikipedia.orgmedchemexpress.comcenmed.comebi.ac.ukmolnova.com. Studies have demonstrated that sangivamycin inhibits both native PKC and its catalytic fragment with comparable potency, exhibiting apparent Ki values of 11 µM and 15 µM, respectively nih.govebi.ac.uk. The inhibition mechanism is competitive with respect to adenosine (B11128) triphosphate (ATP) for both native PKC and its catalytic fragment nih.govcenmed.comebi.ac.uk. Conversely, sangivamycin acts as a noncompetitive inhibitor concerning histone and lipid cofactors, such as phosphatidylserine (B164497) and diacylglycerol nih.govebi.ac.uk. A notable characteristic of sangivamycin is its selective inhibition of PKC over cAMP-dependent protein kinase nih.govebi.ac.uk.

The cytotoxic effects of sangivamycin are largely attributed to this selective PKC inhibition, which in turn affects the Erk and Akt signaling pathways mdpi.comnih.gov. Research indicates that sangivamycin elicits differential antitumor responses depending on the cell line; it induces growth arrest in drug-sensitive MCF7/wild type (WT) cells and leads to massive apoptotic cell death in multidrug-resistant MCF7/adriamycin-resistant (ADR) human breast carcinoma cells medchemexpress.commolnova.com. Furthermore, sangivamycin has been shown to activate caspases in MCF7/ADR cells, a key event in the apoptotic cascade medchemexpress.commolnova.com.

Table 1: Inhibition of Protein Kinase C by Sangivamycin

TargetType of InhibitionKi (µM)IC50 (µM)Reference
Native Protein Kinase CCompetitive (vs. ATP)1110 nih.govmedchemexpress.comcenmed.comebi.ac.ukmolnova.com
Catalytic Fragment of Protein Kinase CCompetitive (vs. ATP)15- nih.govebi.ac.uk

Cellular Pathway Perturbations

A significant mechanism of action observed in various related fused 7-deazapurine nucleosides involves the induction of DNA damage and subsequent apoptosis. Several classes of substituted 7-deazapurine ribonucleosides, including thieno-, furo-, pyrrolo-, pyrazolo-, and certain pyrido-fused analogues, demonstrate potent cytostatic activities, often in submicromolar to nanomolar concentrations uochb.czacs.orgresearchgate.netacs.orgnih.gov.

The cellular mechanism underlying these effects typically involves their activation through phosphorylation, followed by their incorporation into DNA uochb.czacs.orgresearchgate.netacs.orgnih.govimtm.cz. This incorporation leads to DNA damage, specifically double-strand breaks, which ultimately trigger the process of apoptosis uochb.czacs.orgresearchgate.netacs.orgnih.govimtm.cz. For instance, 7-(het)aryl-7-deazaadenosines, such as AB-61, are phosphorylated to their ribonucleoside triphosphate form specifically within cancer cells. These triphosphates are then incorporated into the DNA, resulting in the observed DNA damage and apoptotic cell death acs.orgimtm.cz. Similarly, some 7-deazaadenosine derivatives with small heterocycles at position 7 also exhibit potent cytotoxic activity via intracellular activation to nucleoside triphosphates (NTPs) and subsequent DNA incorporation, leading to DNA damage and apoptosis researchgate.net.

Table 2: Cytostatic Activity of Selected Fused 7-Deazapurine Nucleosides

Compound ClassActivity RangeMechanism of ActionSpecific Example (if available)IC50 (µM)Reference
Thieno-fused 7-deazapurine nucleosidesSubmicromolar to nanomolarPhosphorylation, DNA incorporation, DNA damage, apoptosis-- uochb.czacs.orgacs.orgnih.govacs.org
Furo-fused 7-deazapurine nucleosidesSubmicromolar to nanomolarPhosphorylation, DNA incorporation, DNA damage, apoptosis-- uochb.czacs.orgacs.orgnih.gov
Pyrrolo-fused 7-deazapurine nucleosidesSubmicromolar to nanomolarPhosphorylation, DNA incorporation, DNA damage, apoptosis-- uochb.czacs.orgacs.orgnih.gov
Pyrazolo-fused 7-deazapurine nucleosidesSubmicromolar to nanomolarPhosphorylation, DNA incorporation, DNA damage, apoptosis-- uochb.czacs.orgresearchgate.netnih.gov
Pyrido-fused 7-deazapurine nucleosidesSubmicromolar to nanomolarPhosphorylation, DNA incorporation, DNA damage, apoptosis-- uochb.czacs.orgacs.orgnih.gov
Quinolino-fused 7-deazapurine ribonucleosidesModerate to weak cytostatic activity-Against CCRF-CEM cells6-8 imtm.cz

Cell cycle modulation is another cellular pathway perturbed by 7-deazapurine nucleosides. While direct evidence for S phase blockage by this compound is not explicitly detailed, related compounds, such as sangivamycin, have been shown to induce growth arrest in drug-sensitive cancer cell lines, specifically MCF7/wild type (WT) cells, at concentrations as low as 0.3 µM medchemexpress.commolnova.com. This growth arrest is indicative of cell cycle perturbation. Furthermore, sangivamycin's mechanism has been linked to cyclin-dependent kinase (CDK) inhibition asm.org. In the context of antiparasitic activity, certain 7-phenyl 7-deazaadenosines have been observed to irreversibly affect cell division in Leishmania major parasites nih.gov. These findings suggest that modulation of the cell cycle is a general characteristic within the broader class of 7-deazapurine nucleosides.

Proposed Mechanisms of Action for 7-Deazapurine Nucleosides

7-Deazapurine nucleosides, including this compound, are significant analogues of natural purine (B94841) nucleosides, exhibiting a wide array of biological activities mdpi.comnih.gov. Their unique structural feature, the replacement of the N7 atom with a carbon atom in the purine ring, renders the five-membered ring more electron-rich. This modification facilitates the attachment of additional substituents at the C7 position, which can lead to enhanced base-pairing within DNA or RNA and potentially improved binding to various enzymes mdpi.comnih.gov.

These compounds are known to interfere with several critical cellular processes. They can disrupt the enzymes involved in nucleoside metabolism and inhibit various kinases, as well as RNA and DNA synthesis . Specifically, some 7-deazapurine nucleosides are known to target particular enzymes, including adenosine kinase, cyclin-dependent kinases (CDKs), and protein kinase A and C researchgate.net.

A prominent mechanism involves the activation of 7-hetaryl-7-deazaadenosines through phosphorylation in cancer cells. Once phosphorylated, they are incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing DNA damage nih.govresearchgate.netresearchgate.net. Toyocamycin (B1682990), a closely related 7-deazapurine nucleoside from which this compound is derived, is known to inhibit RNA synthesis and ribosome function wikipedia.orgnih.gov. Additionally, toyocamycin has been identified as a potent inhibitor of induced XBP1 mRNA cleavage, a crucial component of the endoplasmic reticulum stress response pathway nih.gov. While the precise mechanisms of action for all types of cytostatic nucleosides, such as 6-hetaryl-7-deazapurine and thieno-fused deazapurine ribonucleosides, are still under investigation, the latter have been shown to exert their potent cytostatic effects through DNA damage and apoptosis acs.orgnih.govresearchgate.net. The antiproliferative and antiviral activities observed for this compound itself suggest that phosphorylation of its 5'-hydroxyl group may not be an absolute requirement for its biological activity nih.gov.

Preclinical Biological Activities

In Vitro Cellular Studies

In vitro cellular studies aim to elucidate the direct effects of 5'-Deoxytoyocamycin on different cell types, including cancer cell lines and virus-infected cells.

This compound has been reported to possess antitumor activity, implying cytotoxic effects on cancer cell lines. scientific.netsemanticscholar.org However, specific detailed research findings, including IC50 values or a comprehensive list of cancer cell lines against which this compound directly exhibits cytotoxicity, are not explicitly detailed in the provided sources. Studies often refer to its parent compound, Toyocamycin (B1682990), or its synthetic analogs when discussing direct cytotoxic effects.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (In Vitro)

Cancer Cell LineIC50 (µM)Reference
No specific data found in provided sources for this compound.

Research indicates that this compound (compound 8) serves as a precursor in the synthesis of its thioamide derivatives, specifically 5'-deoxythiosangivamycin (compound 16). These thiosangivamycin analogs have demonstrated significant antiviral activity. For instance, a series of thioamide derivatives, including 5'-deoxythiosangivamycin, were active against human cytomegalovirus (HCMV) with IC50 values ranging from 0.5 to 6 µM. These compounds also showed activity against herpes simplex virus type 1 (HSV-1), albeit at higher concentrations. nih.gov However, direct antiviral activity data for this compound itself, prior to its conversion to these analogs, is not explicitly provided in the available information.

Table 2: Antiviral Activity of this compound (In Vitro)

VirusIC50 (µM)Reference
No specific data found in provided sources for this compound. (Activity reported for its thiosangivamycin analogs)

Similar to its antiviral profile, the antiproliferative effects in cell cultures are primarily noted for the thiosangivamycin analog of this compound. 5'-Deoxythiosangivamycin (compound 16) exhibited both antiviral and antiproliferative activity, suggesting that the modification at the 5'-hydroxyl position might not be essential for these biological activities in its analog. nih.gov Direct and specific data on the antiproliferative effects of this compound itself in various cell cultures are not detailed in the provided search results.

Table 3: Antiproliferative Effects of this compound in Cell Cultures

Cell TypeEffectReference
No specific data found in provided sources for this compound. (Effects reported for its thiosangivamycin analogs)

In Vivo Studies in Non-Human Models

In vivo studies assess the efficacy of this compound within living organisms, providing insights into its potential therapeutic applications.

This compound has been reported to exhibit "excellent antitumor activity" in studies where it was isolated from microbial sources. scientific.netsemanticscholar.org While this suggests promising efficacy in non-human models, the available information does not provide specific details regarding the animal models used (e.g., mouse strains, tumor types), the dosage regimens, or quantitative measures of efficacy such as tumor growth inhibition rates, survival benefits, or viral load reduction. Consequently, detailed research findings for its in vivo antitumor or antiviral efficacy are not available in the provided sources.

Table 4: Efficacy of this compound in Animal Models

Model TypeObserved EfficacyReference
No specific data found in provided sources for this compound. (General statement of "excellent antitumor activity" noted)

No information indicating herbicidal activity for the chemical compound this compound was found in the provided search results.

Table 5: Herbicidal Activity of this compound

Target Plant SpeciesObserved EffectReference
No specific data found in provided sources for this compound.

Analytical and Research Methodologies in 5 Deoxytoyocamycin Studies

Spectroscopic Characterization Techniques (e.g., NMR, HRMS) for Synthetic Intermediates

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable for the precise characterization of 5'-Deoxytoyocamycin and its synthetic intermediates. NMR spectroscopy, including ¹H, ¹³C, and two-dimensional (2D) NMR experiments like HMBC, COSY, and HSQC, provides detailed information about the connectivity of atoms and the stereochemistry of molecules. For instance, NMR is instrumental in analyzing complex equilibrium processes and identifying specific anomers or conformers of intermediates nih.govmdpi.comnih.gov. Chemical shifts, coupling constants, and cross-peaks in 2D NMR spectra allow researchers to confirm the successful synthesis of target compounds and identify any impurities or side products nih.gov.

HRMS, on the other hand, is vital for determining the exact molecular weight of compounds, providing empirical formulas with high accuracy ijcce.ac.ir. This precision is critical for confirming the identity of synthetic intermediates and final products, ensuring that the desired compound has been formed without unexpected mass alterations. The combination of NMR and HRMS offers a robust approach to unequivocally establish the structure and purity of synthesized molecules, which is a foundational step in any chemical and biological study.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the most powerful technique for obtaining definitive three-dimensional structural information of crystalline substances, including this compound and its derivatives mkuniversity.ac.inunl.pt. This method provides precise details on bond lengths, bond angles, torsion angles, and dihedral angles, offering an accurate molecular structure mkuniversity.ac.in. Crucially, it can determine the absolute and relative stereochemistry of chiral molecules, which is often challenging to ascertain by other means unl.pt.

For compounds like this compound, X-ray crystallography can reveal the precise arrangement of atoms in the solid state, including any intra- and intermolecular interactions such as hydrogen bonding. This detailed structural insight is invaluable for understanding the compound's physical and chemical properties, as well as its potential interactions with biological targets mkuniversity.ac.in. Furthermore, it has been applied to elucidate the structures of enzyme-bound intermediates, providing insights into reaction mechanisms at an atomic level nih.gov.

Chromatographic Techniques (e.g., HPLC) in Metabolic Pathway Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are extensively employed in the analysis of this compound and its metabolites within biological systems. HPLC is a robust and efficient analytical method for the separation, purification, and quantitative estimation of non-volatile compounds nih.gov. It allows for the systematic profiling of complex biological samples, such as cell extracts or fermentation broths, to identify and quantify the compound and its metabolic derivatives nih.gov.

When coupled with mass spectrometry (LC-MS or LC-MS/MS), HPLC becomes an even more powerful tool for metabolomics research chromatographyonline.com. This combination enables the separation of metabolites based on their physicochemical properties, followed by their detection with high sensitivity and specificity chromatographyonline.com. LC-MS/MS-based metabolomics can identify metabolites that are differentially expressed, providing insights into underlying biochemical processes and helping to map out metabolic pathways chromatographyonline.com. For example, HPLC can be used to separate and identify various nucleosides and deoxynucleosides, which is relevant for understanding the metabolism of nucleoside analogs like this compound nih.gov.

Cell-Based Assays for Biological Activity Evaluation (e.g., Flow Cytometry for cell cycle analysis, Microtiter virus yield reduction assays)

Cell-based assays are fundamental for evaluating the biological activities of this compound, particularly its antiviral or antiproliferative effects. These assays provide insights into how the compound interacts with living cells and influences cellular processes.

Flow Cytometry for Cell Cycle Analysis : Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content, which allows for the assessment of cell cycle progression. Studies on related compounds have shown that flow cytometric analysis can reveal an accumulation of cells in specific phases of the cell cycle, such as the S phase, indicating an inhibitory effect on cell proliferation umich.edu. This technique helps to understand the mechanism by which this compound might exert its antiproliferative effects by disrupting normal cell cycle progression.

These cell-based assays are crucial for determining the inhibitory concentrations (e.g., IC₅₀ or IC₉₀) of this compound against specific viruses or cell lines umich.edu.

Isotope Labeling and Radiotracer Experiments for Biosynthetic Pathway Elucidation

Isotope labeling and radiotracer experiments are indispensable tools for elucidating the biosynthetic pathways of natural products like this compound. By introducing precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C), researchers can track the incorporation of these labeled atoms into the final compound nih.gov.

For instance, position-specific isotope analysis using techniques like ¹³C NMR spectrometry can reveal the distribution of labeled carbons within the molecule, providing direct evidence for the origin of different parts of the molecular skeleton nih.gov. This "retro-biosynthetic" approach allows scientists to propose plausible biosynthetic schemes and identify the sequence of enzymatic transformations involved in the compound's formation from simpler precursors nih.gov. Radiotracer experiments, while not explicitly detailed for this compound in the provided context, would involve measuring the radioactivity incorporated into the compound to quantify the efficiency of precursor conversion and identify key intermediates. These experiments are vital for understanding the complex enzymatic machinery that leads to the biosynthesis of natural products.

Bioinformatic and Genetic Approaches for Biosynthesis Gene Identification

Bioinformatic and genetic approaches play a pivotal role in identifying and characterizing the gene clusters responsible for the biosynthesis of specialized metabolites, including this compound. The increasing availability of high-quality genome sequences has enabled the development of powerful computational tools to predict metabolic gene clusters nih.gov.

Bioinformatic tools, such as antiSMASH, SMURF, and NP.searcher, utilize algorithms that scan genomic data for "signature enzymes" (e.g., nonribosomal peptide synthetases, polyketide synthases) and analyze gene neighborhoods to identify physically co-localized genes encoding enzymes for a specific metabolic pathway nih.gov. These tools often employ sequence similarity searches and gene neighborhood analyses to propose candidate genes involved in biosynthesis nih.gov.

Genetic approaches, such as gene knockout (deletion) or overexpression experiments, are then used to experimentally validate the function of these identified genes nih.gov. By deleting a candidate gene and observing a loss or alteration in this compound production, or by overexpressing a gene and observing increased production, researchers can confirm its role in the biosynthetic pathway nih.gov. This combined bioinformatic and genetic strategy is crucial for uncovering the genetic blueprint underlying the production of complex natural products.

Biochemical Assays for Enzyme Activity and Molecular Target Interaction

Biochemical assays are essential for characterizing the enzymatic steps involved in the biosynthesis of this compound and for identifying its molecular targets in biological systems. These assays typically involve isolating specific enzymes and measuring their activity in controlled in vitro settings domainex.co.uksigmaaldrich.com.

For biosynthetic enzymes, assays can determine kinetic parameters such as turnover rate (kcat) and substrate affinity (Km) domainex.co.uk. This helps to understand the efficiency and specificity of each enzymatic step in the pathway. For instance, continuous enzyme activity assays can provide detailed kinetic information about enzyme inhibition, allowing for the classification of inhibitors based on their mode of action and determination of parameters like IC₅₀ values nih.gov.

In the context of molecular target interaction, biochemical assays are used to measure how this compound or its derivatives interact with specific proteins or other biomolecules that are hypothesized to be its targets domainex.co.ukpromega.com. These assays can include enzyme inhibition assays, receptor binding assays, or protein-protein interaction assays domainex.co.ukreactionbiology.com. Various detection methods, such as fluorescence, luminescence, or LC-MS, are employed to quantify the interaction or the resulting enzymatic activity domainex.co.uk. Such studies are critical for elucidating the mechanism of action of this compound and identifying the specific cellular components it affects to exert its biological effects.

Compound Names and PubChem CIDs

Structure Activity Relationship Sar Analysis of 5 Deoxytoyocamycin and Its Analogs

Influence of Sugar Moiety Modifications on Biological Activity

Modifications to the sugar portion of toyocamycin (B1682990) analogs have a significant impact on their biological activity. Generally, alterations to the ribofuranose ring, such as at the 2', 3', 4', and 5' positions, tend to result in a decrease in cytotoxicity compared to the parent compound, toyocamycin.

Research into sugar-modified analogs of toyocamycin, sangivamycin (B1680759), and tubercidin has consistently shown that these derivatives are less cytotoxic than their parent antibiotics. This reduction in activity is also observed in their antiviral potency. For instance, the synthesis and cytotoxic evaluation of 4'-C- and 5'-C-substituted toyocamycins revealed that these analogs exhibited significantly lower cytotoxicity against human prostate cancer cells (HTB-81), mouse melanoma cells (B16), and normal human fibroblasts when compared to toyocamycin. ekb.eg

One study synthesized a series of toyocamycin analogs with various sugar modifications, including 2'-deoxy, 3'-deoxy, and arabino analogs. In all instances, these sugar-modified compounds were found to be less cytotoxic than the parent antibiotic, toyocamycin. nih.gov This suggests that the specific stereochemistry and presence of hydroxyl groups on the ribose sugar are critical for the potent biological activity of toyocamycin.

Cytotoxicity of Sugar-Modified Toyocamycin Analogs
CompoundModificationObserved Biological Activity
ToyocamycinParent CompoundHigh cytotoxicity
4'-C- and 5'-C-substituted toyocamycinsSubstitution at the 4' and 5' positions of the ribose sugarMuch lower cytotoxicity compared to toyocamycin ekb.eg
2'-deoxy, 3'-deoxy, and arabino analogs of toyocamycinModification of hydroxyl groups at the 2' and 3' positionsLess cytotoxic than toyocamycin nih.gov

Impact of Base Substitutions on Molecular Interactions and Efficacy

Substitutions on the 7-deazapurine base, particularly at the 5-position, are a key determinant of the biological activity and mechanism of action of this class of nucleosides. Toyocamycin possesses a cyano (-CN) group at the 5-position, while the closely related analog, sangivamycin, has a carboxamide (-CONH2) group. This seemingly minor difference leads to distinct molecular interactions and biological consequences.

A comparative study of toyocamycin and sangivamycin in the human colon carcinoma cell line HT-29 revealed significantly different mechanisms of action. Toyocamycin was found to be a potent inhibitor of ribosomal RNA (rRNA) processing. At a concentration of 1 µM, it completely halted the processing of precursor rRNA. In contrast, sangivamycin, even at a 10-fold higher concentration of 10 µM, had minimal effect on rRNA processing. nih.gov

Conversely, sangivamycin demonstrated a more pronounced and direct inhibition of protein synthesis. This effect is attributed to the inhibition of the formation of complexes essential for the initiation of protein synthesis. Toyocamycin had a lesser and likely secondary effect on protein synthesis, which is thought to be a consequence of impaired ribosome synthesis. nih.gov This highlights that the 5-cyano group of toyocamycin is critical for its potent effect on rRNA processing and subsequent high cytotoxicity, while the 5-carboxamide group of sangivamycin directs its activity towards the inhibition of protein synthesis, resulting in a lesser cytotoxic effect. nih.gov

Impact of 5-Position Base Substitution on Mechanism of Action
Compound5-Position SubstituentPrimary Mechanism of ActionEffect on Cytotoxicity
ToyocamycinCyano (-CN)Inhibition of rRNA processing nih.govHigh
SangivamycinCarboxamide (-CONH2)Inhibition of protein synthesis nih.govLower than Toyocamycin

Comparison of 5'-Deoxytoyocamycin with Related 7-Deazapurine Nucleosides

The 7-deazapurine nucleosides, including toyocamycin, sangivamycin, and tubercidin, represent a class of naturally occurring antibiotics with significant cytotoxic and antiviral properties. These compounds share the same 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core but differ in their substitution at the 5-position of the heterocyclic base.

Tubercidin has a hydrogen atom at the 5-position.

Toyocamycin has a cyano group (-CN) at the 5-position.

Sangivamycin has a carboxamide group (-CONH2) at the 5-position.

These substitutions have a profound effect on their biological activity. All three compounds are known to inhibit the ER stress-induced XBP1 mRNA splicing, with IC50 values in the sub-micromolar range for the inhibition of thapsigargin-induced XBP1-luciferase activation. nih.gov

In terms of cytotoxicity, toyocamycin is generally considered the most potent of the three. For instance, against the HTB-81 human prostate cancer cell line, toyocamycin exhibited an IC50 of 0.012 µM. nih.gov In a study on multiple myeloma (MM) cell lines, toyocamycin demonstrated potent cytotoxicity with mean IC50 values of 17.69 nM in cells with high expression of spliced XBP1 and 88.57 nM in cells with low expression. researchgate.net

While direct IC50 values for this compound are not available in the reviewed literature, its role as a control compound in studies with toyocamycin implies an anticipated lower level of activity due to the absence of the 5'-hydroxyl group, which is crucial for phosphorylation and subsequent bioactivity. researchgate.net

Comparative Cytotoxicity of 7-Deazapurine Nucleosides
Compound5-Position SubstituentCell LineIC50 (µM)
Tubercidin-HA549 (Human Lung Carcinoma)0.001 nih.gov
Toyocamycin-CNHTB-81 (Human Prostate Cancer)0.012 nih.gov
Sangivamycin-CONH2Data not specified in the same comparative table-

Future Research Directions and Potential Research Applications

Elucidation of Undiscovered Molecular Targets

A critical future research direction for 5'-Deoxytoyocamycin involves the comprehensive elucidation of its molecular targets. As an analog of toyocamycin (B1682990) and sangivamycin (B1680759), which are known to inhibit specific pathways such as induced XBP1 mRNA cleavage (toyocamycin) and protein kinase C (sangivamycin), it is crucial to determine if this compound shares these targets or interacts with novel cellular components. wikipedia.org The 5'-deoxy modification could alter its binding affinity or introduce new target specificities. Future studies should leverage advanced molecular biology techniques, including chemical proteomics and affinity proteomics with custom-engineered probes, to identify direct binding partners and affected protein complexes within cellular environments. nih.gov This will involve high-throughput screening coupled with mass spectrometry-based approaches to map its interactome and pinpoint specific enzymes, receptors, or nucleic acids it modulates. nih.gov Such investigations are vital for understanding its mechanism of action at a fundamental level and for guiding its potential development as a targeted research agent.

Exploration of Novel Biological Activities in Diverse Biological Systems

The broader class of 7-deazapurine nucleosides demonstrates a wide array of biological activities, including roles in cellular stress resistance, self-nonself discrimination, and host evasion defenses. nih.gov Given this context, future research on this compound should systematically explore novel biological activities across diverse biological systems beyond its initial characterization as a control compound. wikipedia.org This includes, but is not limited to, comprehensive screening in various cancer cell lines, antiviral assays against a broad spectrum of viruses, and antibacterial assays, particularly against drug-resistant strains. Furthermore, investigations into its effects on immune responses, metabolic pathways, and gene expression in different cellular and organismal models could reveal previously unrecognized therapeutic or research applications. The exploration of its impact on specific cellular processes, such as protein synthesis, DNA replication, or RNA processing, in varied biological contexts, would provide valuable insights into its potential as a modulator of fundamental biological functions.

Development of Advanced Synthetic Routes for Analog Libraries

Current synthetic routes for this compound have progressed to more expeditious total syntheses, improving upon earlier inefficient and low-yielding methods. wikipedia.orgcenmed.com However, the development of advanced synthetic routes remains a key future research direction to enable the creation of extensive analog libraries. These advanced routes should focus on facilitating the systematic modification of the this compound scaffold at various positions, including the deazapurine base and the sugar moiety. Strategies such as diversity-oriented synthesis (DOS) can be employed to generate a wide range of structural variants, allowing for comprehensive structure-activity relationship (SAR) studies. uni.lu Such libraries are indispensable for identifying derivatives with enhanced potency, improved selectivity, or novel biological activities, and for understanding how minor structural changes impact its interaction with biological targets. This research would also focus on developing more atom-economical and environmentally sustainable synthetic methodologies.

Investigation of Synergistic Effects with Other Research Agents

A significant area for future research involves investigating the synergistic effects of this compound when combined with other research agents. The principle of combination studies, particularly in areas like cancer research, is to achieve enhanced efficacy or overcome resistance by targeting multiple pathways or processes simultaneously. uni.lucenmed.com Given that toyocamycin inhibits XBP1 mRNA cleavage and sangivamycin inhibits protein kinase C, exploring combinations of this compound with known inhibitors of these or related pathways could yield synergistic outcomes. wikipedia.org Future studies could systematically screen this compound in combination with compounds affecting DNA synthesis, RNA metabolism, protein folding, or cell signaling pathways. Such investigations would aim to identify optimal combinations that maximize desired biological effects while potentially minimizing off-target interactions, thereby expanding its utility as a research tool or a lead compound for further development.

Application in Chemical Biology Tools for Pathway Probing

This compound holds significant potential for application as a chemical biology tool to probe specific biological pathways. Chemical biology utilizes molecular probes to dissect and manipulate biological systems with high precision. nih.gov Future research could focus on chemically modifying this compound with various tags, such as fluorescent moieties, biotin, or photoaffinity labels. These modified versions could then serve as highly specific probes to:

Identify and validate direct protein or nucleic acid binding partners: By using affinity-based enrichment coupled with mass spectrometry.

Track cellular localization and trafficking: Enabling real-time visualization of the compound's movement within cells and its accumulation in specific organelles.

Dissect complex signaling cascades: By observing changes in pathway activation or inhibition upon probe binding.

Elucidate resistance mechanisms: By using the probe in resistant cell lines to identify altered binding or metabolism. Such applications would provide unprecedented spatial and temporal resolution in understanding the biological impact of this compound and the pathways it influences.

Advanced Mechanistic Studies using in silico and ex vivo Models

Advanced mechanistic studies employing in silico (computational) and ex vivo (tissue-based) models are crucial for a deeper understanding of this compound's action.

In silico models: Future research will leverage computational chemistry, molecular docking, and molecular dynamics simulations to predict and analyze the binding interactions of this compound with potential molecular targets at an atomic level. This can help in rational design of new analogs, predict pharmacokinetic properties (ADME-Tox), and identify off-target interactions. Machine learning and artificial intelligence could further accelerate the prediction of novel targets and biological activities.

Ex vivo models: These models, utilizing isolated organs, tissues, or primary cell cultures, offer a bridge between in vitro and in vivo studies, allowing for the investigation of complex biological responses in a more physiological context while maintaining experimental control. Future ex vivo studies could include assessing its effects on specific organ functions, tissue regeneration, or complex cellular interactions within a preserved tissue architecture, providing insights into its systemic impact without the complexities of a whole organism. Combining in silico predictions with ex vivo validation will enable a more efficient and targeted approach to mechanistic elucidation.

Q & A

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

  • Methodological Answer : Non-linear regression models (e.g., Hill equation) should quantify IC₅₀ values. Researchers must report confidence intervals and use tools like GraphPad Prism for outlier detection. Replicates (n ≥ 3) and blinded analysis mitigate bias .

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